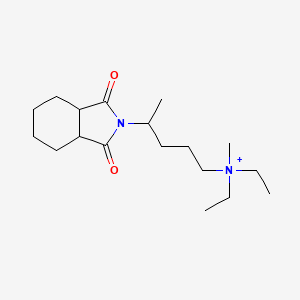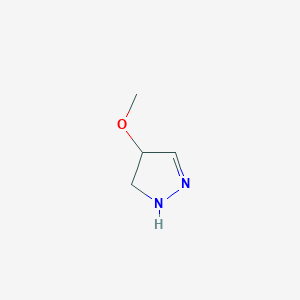
4-methoxy-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 405846 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This compound has been studied for its potential use in medicinal chemistry, particularly in cancer research, due to its ability to interact with specific molecular targets.
Preparation Methods
The synthesis of NSC 405846 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of organic solvents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.
Chemical Reactions Analysis
NSC 405846 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 405846 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being studied for its potential use in cancer treatment, particularly as an inhibitor of topoisomerase I, an enzyme involved in DNA replication. In industry, NSC 405846 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 405846 involves its interaction with specific molecular targets, such as topoisomerase I. By inhibiting this enzyme, NSC 405846 can interfere with DNA replication and transcription, leading to the death of cancer cells. The molecular pathways involved in this process include the formation of stable DNA-topoisomerase I complexes, which prevent the enzyme from completing its catalytic cycle.
Comparison with Similar Compounds
NSC 405846 is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include other topoisomerase I inhibitors, such as camptothecin and its derivatives. NSC 405846 has distinct advantages, including its synthetic stability and ability to form more stable DNA-topoisomerase I complexes. This makes it a promising candidate for further development in cancer therapy.
Conclusion
NSC 405846 is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and cancer research. Its unique chemical properties and mechanism of action make it a valuable tool for researchers and a promising candidate for therapeutic development. Further studies are needed to fully understand its potential and optimize its use in various applications.
Properties
CAS No. |
7598-93-8 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
4-methoxy-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C4H8N2O/c1-7-4-2-5-6-3-4/h2,4,6H,3H2,1H3 |
InChI Key |
HHOREVJMKRJWHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


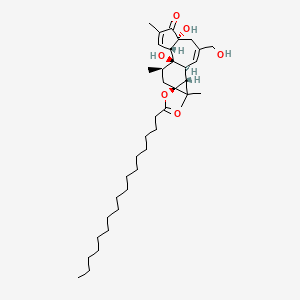
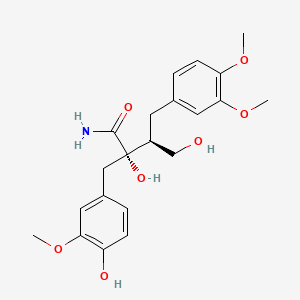
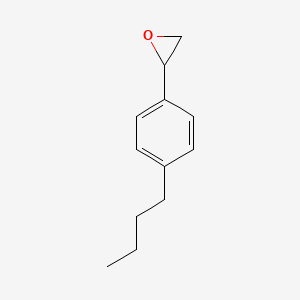
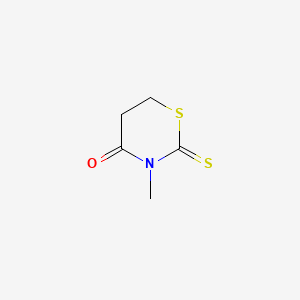
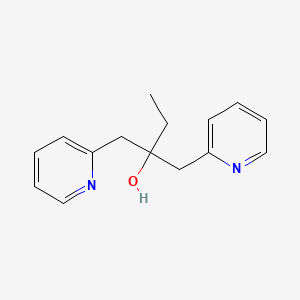
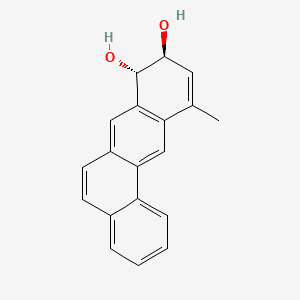
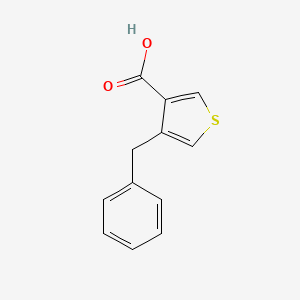
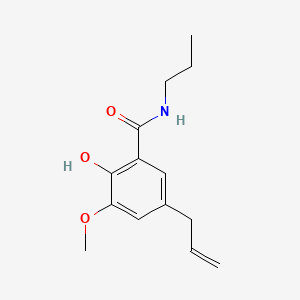
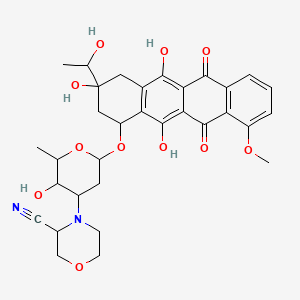
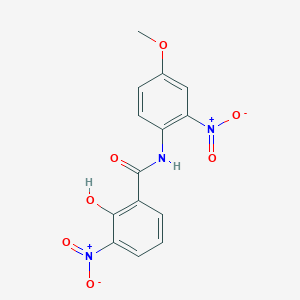
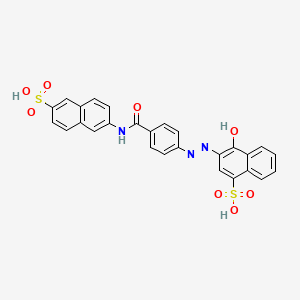
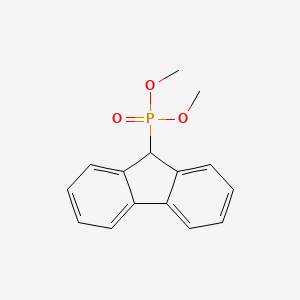
![2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone](/img/structure/B12791846.png)
